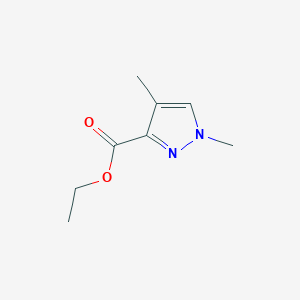

ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate

CAS No.: 68809-65-4

Cat. No.: VC2356252

Molecular Formula: C8H12N2O2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68809-65-4 |

|---|---|

| Molecular Formula | C8H12N2O2 |

| Molecular Weight | 168.19 g/mol |

| IUPAC Name | ethyl 1,4-dimethylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C8H12N2O2/c1-4-12-8(11)7-6(2)5-10(3)9-7/h5H,4H2,1-3H3 |

| Standard InChI Key | HIQXUZYXOVSBRY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN(C=C1C)C |

| Canonical SMILES | CCOC(=O)C1=NN(C=C1C)C |

Introduction

Chemical Structure and Properties

Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate consists of a pyrazole core with specific substitution patterns. The pyrazole ring contains two adjacent nitrogen atoms, characteristic of this heterocyclic family. The compound features methyl groups at the 1 and 4 positions of the pyrazole ring, while an ethyl carboxylate group occupies the 3-position. This unique substitution pattern distinguishes it from similar compounds and contributes to its specific chemical behavior.

Structural Features

The molecular structure of ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate can be characterized by its primary functional groups:

-

A five-membered pyrazole ring with two adjacent nitrogen atoms

-

Methyl substituents at positions 1 (N-methyl) and 4 (C-methyl)

-

An ethyl carboxylate group at position 3

-

A molecular formula of C8H12N2O2

The compound's structural arrangement creates distinct electronic distribution across the molecule, influencing its reactivity patterns. The presence of the ester group provides a reactive site for various transformations, while the methyl groups contribute to steric effects that influence reaction pathways and selectivity.

Physical Properties

While specific experimental data for ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate is limited in the provided context, its physical properties can be estimated based on similar pyrazole derivatives:

| Property | Expected Value | Basis for Estimation |

|---|---|---|

| Physical State | Solid at room temperature | Common for similar pyrazole esters |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); limited water solubility | Typical for pyrazole compounds with ester groups |

| Melting Point | Approximately 50-80°C | Based on similar pyrazole carboxylate esters |

| Molar Mass | ~168 g/mol | Calculated from molecular formula C8H12N2O2 |

| Step | Reaction Type | Reagents | Conditions | Expected Product |

|---|---|---|---|---|

| 1 | Condensation | Methylhydrazine, ethyl acetoacetate | Reflux, ethanol, 3-4h | Pyrazole intermediate |

| 2 | Alkylation | Intermediate, methyl iodide | Base (K2CO3), acetone, reflux | Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate |

This synthetic approach draws parallels to methods used for structurally related compounds, such as the synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, which involves condensation reactions and cyclization steps with similar starting materials.

Chemical Reactivity

Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate demonstrates chemical reactivity characteristic of both pyrazole heterocycles and carboxylic ester functional groups. Understanding these reaction patterns is essential for utilizing this compound in various synthetic applications.

Ester Transformations

The ethyl carboxylate group serves as a versatile functional handle for various transformations:

| Reaction Type | Reagents | Conditions | Expected Products |

|---|---|---|---|

| Hydrolysis | NaOH or KOH | Aqueous solution, heat | 1,4-dimethyl-1H-pyrazole-3-carboxylic acid |

| Reduction | LiAlH4 | THF, 0°C → RT | 1,4-dimethyl-1H-pyrazole-3-methanol |

| Transesterification | ROH, acid catalyst | Heat, excess alcohol | Alternative ester derivatives |

| Amidation | NH3 or amines | Elevated temperature | Corresponding amides |

Pyrazole Ring Reactions

The pyrazole core can participate in various reactions typical of aromatic heterocycles:

-

Electrophilic substitution reactions (though limited by existing substitution pattern)

-

Metalation reactions, particularly at the 5-position

-

Oxidation of the methyl groups under appropriate conditions

-

Coordination chemistry with metal ions through the nitrogen atoms

The specific substitution pattern of ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate influences the regioselectivity of these reactions, with the 5-position being the most accessible site for further functionalization.

Applications in Research and Industry

Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate serves multiple purposes across different scientific and industrial domains. Its structural features make it valuable as both a synthetic intermediate and a potential bioactive compound.

Synthetic Applications

In synthetic chemistry, this compound functions as:

-

A building block for constructing more complex heterocyclic systems

-

An intermediate in the synthesis of pharmaceutically relevant compounds

-

A precursor for functional materials with specific properties

-

A platform for developing new synthetic methodologies

The ester functionality provides a convenient handle for further transformations, while the pyrazole core offers structural rigidity and specific electronic properties.

Industrial Applications

Potential industrial applications include:

-

Precursor in agricultural chemistry for pesticide and herbicide development

-

Intermediate in pharmaceutical manufacturing processes

-

Component in specialty chemicals production

-

Building block for materials with specific electronic or optical properties

| Potential Activity | Structural Basis | Research Implications |

|---|---|---|

| Antimicrobial | Pyrazole core with specific substitution pattern | Possible applications in anti-infective research |

| Enzyme inhibition | Carboxylate functionality as a binding element | Potential for developing targeted inhibitors |

| Anti-inflammatory | Common activity among pyrazole derivatives | Worth investigating for inflammation-related targets |

| CNS activity | N-methylated heterocycles often show CNS penetration | Potential neurological applications |

Structure-Activity Relationships

The specific substitution pattern of ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate may influence its biological activity profile:

-

The N1-methyl group affects lipophilicity and membrane permeability

-

The C4-methyl provides steric influence on target binding

-

The ester group at C3 offers hydrogen bond acceptor capabilities

-

The pyrazole core provides a rigid scaffold for positioning functional groups

These structure-activity considerations would be crucial for any medicinal chemistry application of this compound or its derivatives.

Analytical Characterization

Proper characterization of ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate is essential for confirming its identity, purity, and structural features. Multiple analytical techniques provide complementary information about this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key signals in the 1H NMR spectrum would include:

| Signal (δ, ppm) | Assignment | Multiplicity | Integration |

|---|---|---|---|

| ~7.5-8.0 | Pyrazole C5-H | Singlet | 1H |

| ~4.2-4.3 | -OCH2CH3 | Quartet | 2H |

| ~3.7-3.9 | N-CH3 | Singlet | 3H |

| ~2.1-2.3 | C4-CH3 | Singlet | 3H |

| ~1.3-1.4 | -OCH2CH3 | Triplet | 3H |

These predicted values are based on typical chemical shifts for similar pyrazole derivatives and would need to be confirmed through experimental analysis.

Infrared (IR) Spectroscopy

Key IR absorption bands would likely include:

-

C=O stretching of ester group (~1700-1730 cm-1)

-

C=N and C=C stretching of pyrazole ring (~1550-1600 cm-1)

-

C-H stretching of methyl groups (~2950-3000 cm-1)

-

C-O stretching of ester group (~1200-1250 cm-1)

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be suitable techniques for assessing the purity of ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate. Typical conditions might include:

-

HPLC: Reverse-phase C18 column with methanol/water gradient

-

GC: Medium-polarity column (DB-5 or equivalent) with temperature programming

Mass spectrometry coupled with these techniques would provide molecular weight confirmation and structural information through fragmentation patterns.

Comparison with Similar Compounds

Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate belongs to a family of substituted pyrazole derivatives with varying structural features. Comparing this compound with related structures helps contextualize its chemical and biological properties.

Structural Analogs

Functional Properties Comparison

The structure-property relationships among these related compounds reveal important trends:

-

Position of substituents affects the electronic distribution across the pyrazole ring

-

The nature of the carboxyl group (acid vs. ester) influences hydrogen bonding capabilities

-

Additional functional groups (e.g., amino) significantly alter reactivity patterns

-

Methyl substitution patterns affect steric environment and reaction selectivity

Understanding these relationships helps predict how ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate might behave in various chemical and biological contexts compared to its structural relatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume